molecular formula C9H7BrFN B13694645 4-Bromo-2-fluoro-5-methylphenylacetonitrile

4-Bromo-2-fluoro-5-methylphenylacetonitrile

Cat. No.: B13694645
M. Wt: 228.06 g/mol
InChI Key: BJIDGKVVRDUBKM-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-methylphenylacetonitrile is an organic compound with the molecular formula C9H7BrFN. It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with bromine, fluorine, and methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-methylphenylacetonitrile typically involves the bromination and fluorination of a methyl-substituted phenylacetonitrile precursor. One common method includes:

    Fluorination: The fluorine atom can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Nitrile Formation: The acetonitrile group is introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide (NaCN) or potassium cyanide (KCN).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-methylphenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophiles or electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-2-fluoro-5-methylphenylacetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the field of oncology and anti-inflammatory drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-5-methylphenylacetonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-4-fluoro-2-methylaniline: This compound is structurally similar but lacks the acetonitrile group.

    2-Bromo-4-fluorophenylacetonitrile: Similar structure but with different substitution patterns on the phenyl ring.

    4-Bromo-5-fluoro-2-methylbenzonitrile: Another closely related compound with slight variations in the position of substituents.

Uniqueness

4-Bromo-2-fluoro-5-methylphenylacetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds with desired biological or chemical activities.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

2-(4-bromo-2-fluoro-5-methylphenyl)acetonitrile

InChI

InChI=1S/C9H7BrFN/c1-6-4-7(2-3-12)9(11)5-8(6)10/h4-5H,2H2,1H3

InChI Key

BJIDGKVVRDUBKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)F)CC#N

Origin of Product

United States

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